Bumetrizole

概述

描述

丁基甲氧基苯甲酰基三唑是一种羟基苯基苯并三唑化合物,主要用作紫外线吸收剂(UVA)。它以赋予塑料和其他有机基材出色的光稳定性而闻名。 丁基甲氧基苯甲酰基三唑也已被 FDA 批准作为用于食品生产、制造、包装、加工和运输的聚合物中的稳定剂 .

准备方法

丁基甲氧基苯甲酰基三唑通过偶联反应合成。该过程包括将 0.03 摩尔的 2-叔丁基-对甲酚、50 毫升的水和 0.1 克的十二烷基苯磺酸钠称入反应釜中,并搅拌形成均匀的白色乳液。 将 pH 值调节至 7-9,在这些弱碱性条件下将重氮盐溶液在 2 小时内滴加 .

化学反应分析

Autoxidation and Radical-Mediated Degradation

Bumetrizole participates in autoxidation processes under UV exposure, primarily acting as a UV absorber while undergoing structural transformations:

-

Initiation : Sulfate radicals () or hydroxyl radicals () abstract hydrogen from the phenolic group, generating a phenoxyl radical intermediate .

-

Propagation : The phenoxyl radical reacts with hydroperoxides () to form quinone derivatives via a two-step oxidation process :

-

Environmental Impact : This reaction pathway generates 6PPD-quinone, a toxic transformation product linked to aquatic toxicity .

Key Data :

| Parameter | Value/Outcome | Study Source |

|---|---|---|

| Radical Initiator | / | |

| Primary Product | Quinone derivatives | |

| Detection Method | FT-IR (1650–1680 cm) |

Hydrolysis and Stability

This compound demonstrates high resistance to hydrolysis under ambient and accelerated conditions:

-

Hydrolytic Resistance : No significant degradation occurs in aqueous environments across pH 4–9, even at elevated temperatures (50°C) .

-

Structural Integrity : The benzotriazole-phenol bond remains intact due to strong electron-withdrawing effects from the chloro and tert-butyl substituents .

Stability Profile :

| Condition | Outcome | Reference |

|---|---|---|

| Aqueous hydrolysis (pH 7) | No degradation after 30 days | |

| Thermal stress (100°C) | Decomposition onset at 137–141°C |

Michael Addition in Metabolic Pathways

Under simulated skin metabolism or autoxidation, this compound exhibits potential for protein binding:

-

Mechanism : The para-methyl group undergoes oxidation to a quinone methide intermediate, enabling covalent adduct formation with nucleophilic amino acids (e.g., cysteine) .

-

Biological Relevance : This reactivity raises concerns about sensitization potential, though human data indicate low allergenic frequency .

Polymer Matrix Interactions

In polymer systems (e.g., polypropylene, polystyrene), this compound’s reactivity is influenced by matrix properties:

-

Leaching vs. Degradation : Loss from polymers during aging is attributed to fragmentation-induced leaching rather than chemical degradation .

-

Efficacy in UV Stabilization : Reduces carbonyl index (CI) formation by 60–80% in polypropylene exposed to UV/heat .

Performance Metrics :

| Polymer Type | CI Reduction (%) | Leaching Rate (μg/L) | Reference |

|---|---|---|---|

| Polypropylene | 75 | 0.79 ± 0.16 | |

| Polystyrene | 68 | 0.45 ± 0.12 |

Analytical Quantitation Methods

Advanced LC-MS/MS techniques validate this compound’s stability and reaction byproducts:

| Parameter | Value | Method (MRM Transition) | Reference |

|---|---|---|---|

| LOD | 1.0 ng/mL | 316 → 260 | |

| Recovery (Plasma) | 82–94% | ESI+ |

科学研究应用

UV Absorption and Polymer Stabilization

Bumetrizole is widely recognized for its effectiveness in protecting materials from UV radiation, which can lead to degradation. Research indicates that this compound-type UV absorbers, such as UV-326, exhibit varying residual behaviors when incorporated into different polymers like polypropylene (PP), high-density polyethylene (HDPE), low-density polyethylene (LDPE), polylactic acid (PLA), and polystyrene (PS) during degradation processes.

Key Findings:

- This compound effectively mitigates the photodegradation of polymers by absorbing harmful UV radiation.

- The compound's performance varies based on the polymer matrix and environmental conditions, influencing the longevity and stability of the materials used in commercial applications .

Toxicological Studies

Toxicological evaluations of this compound have been conducted to assess its safety profile in humans and animals. These studies often focus on acute toxicity, dermal sensitization, and systemic effects.

Toxicity Data:

- In acute oral toxicity studies, this compound demonstrated a high LD50 value (>2000 mg/kg bw), indicating low acute toxicity levels .

- Human data suggest that while this compound may act as a skin sensitizer, contact allergies are rare. The liver has been identified as a target organ for toxicity among phenolic benzotriazoles .

Health Risk Assessments

Health risk assessments have been conducted to evaluate the potential adverse effects of this compound exposure. These assessments analyze both environmental impact and human health risks associated with its use.

Assessment Highlights:

- This compound is not expected to cause significant adverse effects at doses below 100 mg/kg bw/day .

- Studies indicate minimal systemic distribution to vital organs such as the kidney and liver after administration, with rapid absorption and elimination observed in animal models .

Case Studies and Research Findings

Several case studies provide insights into the practical applications of this compound across different industries:

作用机制

丁基甲氧基苯甲酰基三唑通过吸收紫外线并将紫外线转换为能量密度较低的能量形式(如热能)来充当紫外线阻隔剂。 这种机制有助于保护材料和生物样品免受紫外线辐射的有害影响 .

相似化合物的比较

生物活性

Bumetrizole, a member of the phenolic benzotriazole class, is primarily utilized as a UV absorber and light stabilizer in various consumer and commercial products. Its biological activity has been the subject of extensive research, focusing on its toxicological effects, metabolic pathways, and potential health risks. This article consolidates findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its phenolic structure with a benzotriazole moiety, which contributes to its efficacy as a UV filter. The chemical formula is CHNO, and it exhibits properties that allow it to absorb UV radiation effectively.

Acute and Chronic Toxicity

Research indicates that this compound displays low acute toxicity. In studies involving oral administration to rodents, the LD50 values were reported to be greater than 2000 mg/kg, suggesting minimal immediate toxicity . However, chronic exposure studies have revealed significant findings:

- Liver Toxicity : Chronic exposure to this compound has been associated with increased liver weights and histopathological changes in animal models . The liver appears to be the primary target organ for toxicity among phenolic benzotriazoles.

- Hematological Effects : A study indicated a statistically significant decrease in total white blood cell counts at higher doses (500 and 2000 mg/kg) without affecting differential counts of white blood cell types, complicating the assessment of toxicological significance .

Reproductive and Developmental Toxicity

This compound has undergone reproductive and teratogenicity assessments. In one study involving pregnant mice, oral administration during critical developmental windows did not result in teratogenic effects or significant maternal toxicity. The No Observed Adverse Effect Level (NOAEL) was established at 2000 mg/kg/day . However, slight reductions in pregnancy rates were noted, warranting further investigation into its reproductive effects.

Metabolism and Excretion

The metabolic pathway of this compound involves hepatic biotransformation, where it undergoes oxidation. Studies have shown that this compound is absorbed quickly after administration, with approximately 91% of the dose eliminated within 48 hours . The distribution in organs such as the liver and kidneys was minimal, indicating efficient excretion through urine and feces.

Environmental Impact

This compound's persistence in the environment has raised concerns regarding its ecological impact. It has been detected in various environmental matrices, leading to studies assessing its bioaccumulation potential and effects on aquatic organisms. Research suggests that while this compound is effective as a UV stabilizer, its environmental toxicity requires careful management to mitigate risks .

Case Study: Human Exposure

A notable case study highlighted the effects of this compound exposure in humans. While direct cases are rare due to its low acute toxicity profile, concerns about sensitization have been addressed. Available data suggest that contact allergy to this compound is uncommon .

Summary of Biological Activity Findings

| Parameter | Findings |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (low toxicity) |

| Chronic Exposure Effects | Increased liver weights; hematological changes |

| Reproductive Toxicity | NOAEL: 2000 mg/kg; no teratogenic effects observed |

| Metabolism | Rapid absorption; minimal organ distribution |

| Environmental Concerns | Detected in environmental samples; potential bioaccumulation |

属性

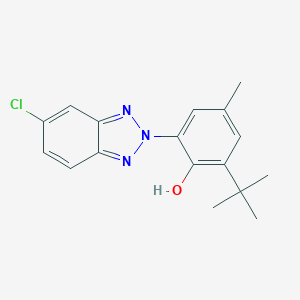

IUPAC Name |

2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O/c1-10-7-12(17(2,3)4)16(22)15(8-10)21-19-13-6-5-11(18)9-14(13)20-21/h5-9,22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWYEMOEOGEQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9036438 | |

| Record name | Bumetrizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid | |

| Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3896-11-5 | |

| Record name | 2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chlorobenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3896-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bumetrizole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003896115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bumetrizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bumetrizole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUMETRIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZF18Q354W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。